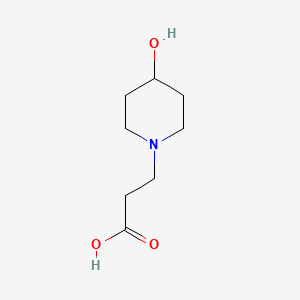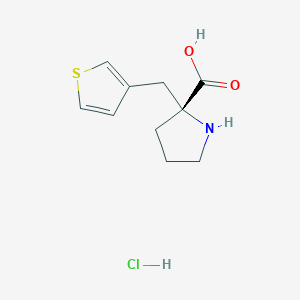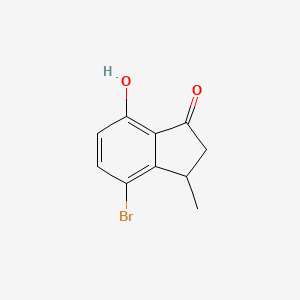
4-Bromo-7-hydroxy-3-methylindan-1-one
Descripción general
Descripción
“4-Bromo-7-hydroxy-3-methylindan-1-one” is a chemical compound with the molecular formula C10H9BrO2 . It is available for purchase from various chemical suppliers.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 241.08 . Other properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Polymer Synthesis and Chelating Properties
4-Bromo-7-hydroxy-3-methylindan-1-one has been utilized in the synthesis of polymers. Hallensleben and Mödler (1998) explored its use in creating hydroxyindanone-based polymers, leading to the synthesis of various monomers. These monomers showed potential for chelating metal ions, which could have applications in materials science and chemistry (Hallensleben & Mödler, 1998).
Biopesticide Potential
In the realm of biopesticide research, derivatives of this compound, specifically 4-methyl-7-hydroxy coumarin, have been investigated. Deshmukh et al. (2008) synthesized its mono bromo and tribromo derivatives, which demonstrated significant larvicidal and ovicidal activities against mosquito species such as Aedes aegypti and Culex quinquefasciatus. This suggests potential applications in mosquito control and vector-borne disease management (Deshmukh et al., 2008).
Biocatalytic Production
The compound has also been explored in biocatalysis. Asako et al. (2010) developed a method for producing methyl (S)-4-bromo-3-hydroxybutyrate enantiomers using an engineered protein and Escherichia coli transformant cells. Thismethod represents a novel approach in the biotechnological production of chiral compounds, which could be beneficial for industrial applications, especially in the pharmaceutical industry (Asako, Shimizu, Makino, & Itoh, 2010).
Synthesis of Liquid Crystalline Dendrimeric Polymer
Percec and Kawasumi (1992) described the synthesis and characterization of compounds related to this compound, specifically 1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)decane and its bromo derivative. These were used to produce model polyethers that exhibited enantiotropic nematic mesophases, suggesting potential applications in the field of liquid crystal technology (Percec & Kawasumi, 1992).
Inhibitors of Glycolic Acid Oxidase
Another application area is in medicinal chemistry. Rooney et al. (1983) synthesized a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which includes structures related to this compound, as inhibitors of glycolic acid oxidase. These compounds showed potential as therapeutic agents in conditions related to abnormal glycolate metabolism (Rooney, Randall, Streeter, Ziegler, Cragoe, Schwam, Michelson, Williams, Eichler, Duggan, Ulm, & Noll, 1983).
Propiedades
IUPAC Name |
4-bromo-7-hydroxy-3-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-5-4-8(13)10-7(12)3-2-6(11)9(5)10/h2-3,5,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKXRNOZMKHSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453527 | |
| Record name | 4-bromo-7-hydroxy-3-methylindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104517-25-1 | |
| Record name | 4-bromo-7-hydroxy-3-methylindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339408.png)
![N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide](/img/structure/B3339414.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B3339422.png)
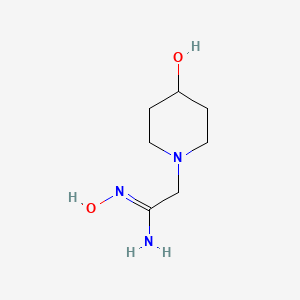
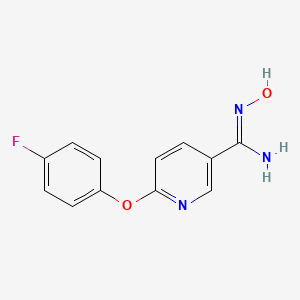
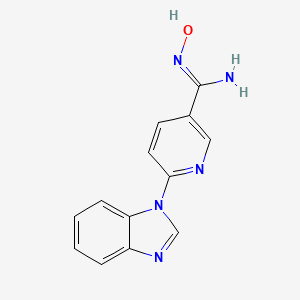

![{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3339445.png)

amine](/img/structure/B3339462.png)

